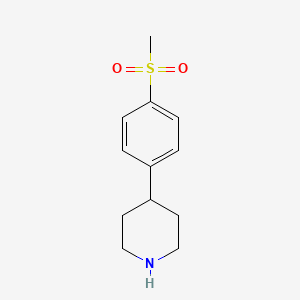

4-(4-Methanesulfonyl-phenyl)-piperidine

Overview

Description

4-(4-Methanesulfonyl-phenyl)-piperidine, also known as 4-MSPP, is a piperidine derivative that has been studied for its potential applications in scientific research. It is a synthetic compound with a wide range of uses, including in medicinal chemistry and drug discovery.

Scientific Research Applications

Chemical Synthesis and Cyclization

- Cyclization Processes : The compound is used in Rh-catalyzed intramolecular cyclization processes. For instance, 4-[3-(methanesulfinyloxy)propyl]-1-(arenesulfonyl)-1,2,3-triazoles treated with rhodium catalysts underwent intramolecular cyclization, forming sulfonylated unsaturated piperidines, a process that likely involves reorganization of bonds within the molecule (Furukawa et al., 2019).

Synthetic and Spectral Analysis

- Synthesis of Derivatives : This compound is integral in the synthesis of various derivatives, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds have been evaluated for their enzyme inhibition properties and molecular docking studies (Khalid et al., 2016).

Pharmacological Properties

- Role in Dopamine Stabilizers : Compounds related to 4-(4-Methanesulfonyl-phenyl)-piperidine, like (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine, have been studied for their effects as dopamine stabilizers, with potential implications for antipsychotic-like efficacy and low motor side effect liability (Natesan et al., 2006).

Material Science and Polymer Synthesis

- Hyperbranched Polymers : This compound has been used in the synthesis of hyperbranched polymers with 100% degree of branching, based upon a piperidine-4-one ring. These polymers are designed for reactions with aromatic nucleophiles to form diarylated compounds (Sinananwanich et al., 2009).

Biochemical Studies

- Inhibition Studies : The compound has been utilized in the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists, indicating its role in the development of novel prokinetic agents with potential reduced side effects (Sonda et al., 2004).

Safety and Hazards

The safety data sheet (SDS) of a chemical compound provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It seems that “4-(4-Methanesulfonyl-phenyl)-piperidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methanesulfonyl-phenyl)-piperidine is the Cyclooxygenase-2 enzyme (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain .

Mode of Action

This compound, similar to other COX-2 inhibitors, selectively inhibits the COX-2 enzyme . This inhibition reduces the generation of prostaglandins from arachidonic acid . The reduction in prostaglandin production can lead to decreased inflammation and pain .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid into prostaglandins . This results in a decrease in the downstream effects of prostaglandins, which include inflammation and pain .

Pharmacokinetics

These enzymes play a significant role in the metabolism and elimination of the compound .

Result of Action

The inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes this compound potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis .

Biochemical Analysis

Biochemical Properties

4-(4-Methanesulfonyl-phenyl)-piperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For example, it can interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction is crucial in understanding the metabolic pathways and potential drug interactions involving this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors such as light and heat can lead to its degradation. In in vitro and in vivo studies, this compound has shown consistent effects on cellular function over time, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. In particular, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic pathways involving this compound are crucial in understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The subcellular localization of this compound is essential in understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

4-(4-methylsulfonylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFCUGLGVGSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678263 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-65-7 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

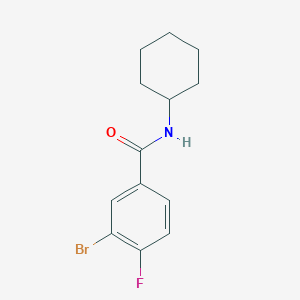

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

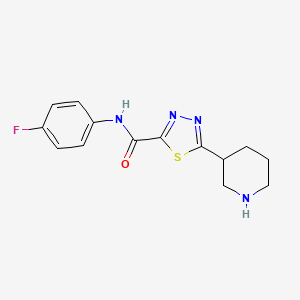

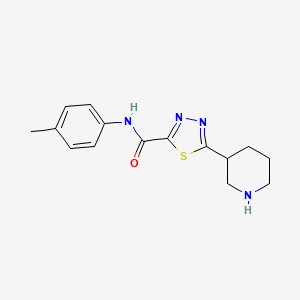

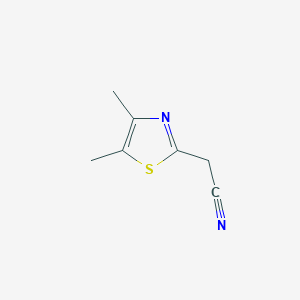

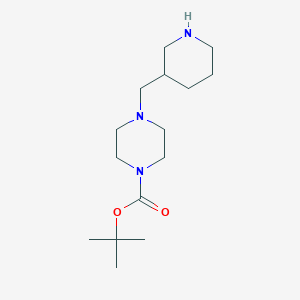

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)

![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)